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Compound of Interest

Compound Name: AM-211 sodium

CAS No.: 1263077-74-2

Cat. No.: B605371 Get Quote

Target Class: GPCR Antagonist (DP2/CRTH2) | Therapeutic Area: Respiratory & Immuno-

Inflammation

Executive Technical Summary
AM-211 Sodium (CAS: 1263077-74-2) is the sodium salt form of AM-211, a potent, orally

bioavailable, and highly selective antagonist of the Chemoattractant Receptor-homologous

molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1]

Originally developed by Amira Pharmaceuticals (now part of the Bristol-Myers Squibb lineage

via acquisition), AM-211 represents a critical tool compound and therapeutic candidate for

modulating the Prostaglandin D2 (PGD2) axis. Unlike DP1 antagonists, AM-211 specifically

blocks the PGD2-mediated recruitment and activation of Th2 lymphocytes, eosinophils, and

basophils, making it a pivotal agent in the study and treatment of asthma, chronic obstructive

pulmonary disease (COPD), and allergic rhinitis.

Key Technical Specifications:

Chemical Name: Sodium 2-(2'-((3-benzyl-1-ethylureido)methyl)-6-methoxy-4'-

(trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetate.[1]

Molecular Formula: C₂₇H₂₆F₃N₂NaO₄
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Primary Mechanism: Competitive antagonism of the Gi-coupled DP2 receptor.

Potency: Single-digit nanomolar IC₅₀ (Human DP2 ≈ 4.9 nM).

Chemical Architecture & Structural Logic
The efficacy of AM-211 stems from its optimized biphenyl-acetic acid scaffold, designed to

overcome the poor bioavailability often associated with earlier indole-based CRTH2

antagonists.

Structural Analysis
The molecule is tripartite, consisting of:

Biphenyl Core: Provides a rigid scaffold that positions the pharmacophores in the correct

spatial orientation to penetrate the hydrophobic transmembrane pocket of the GPCR.

Acetic Acid Tail (Ionizable Head): In the sodium salt form, this moiety improves aqueous

solubility (critical for oral dosing). In the binding pocket, the carboxylate likely interacts with a

positively charged residue (e.g., Arginine or Lysine) in the DP2 receptor orthosteric site.

Urea Linker & Benzyl Group: The "Eastern" region of the molecule contains a urea linkage

and a lipophilic benzyl ring, optimized to engage hydrophobic sub-pockets, enhancing

selectivity over the related DP1 receptor.

Physicochemical Properties (Table 1)
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Property Value / Description Significance

Form
White to off-white solid

(Sodium Salt)

Salt form enhances dissolution

rate compared to free acid.

Solubility

Soluble in DMSO (>10

mg/mL), Water (variable pH

dependent)

Sodium salt dissociates in

physiological media; free acid

precipitates at low pH.

LogP (Predicted) ~4.5 (Free Acid)
High lipophilicity necessitates

the salt form for formulation.

Stability
Hygroscopic; store at -20°C

desicated

Sensitive to moisture; stock

solutions in DMSO are stable

for months at -20°C.

Pharmacodynamics: The DP2 Antagonism
AM-211 functions by silencing the PGD2-DP2 signaling axis. Under normal pathophysiology

(e.g., asthma), Mast cell-derived PGD2 binds DP2 on eosinophils, triggering Gi-protein

coupling. This reduces cAMP and mobilizes Calcium, driving chemotaxis.

Mechanism of Action (MOA)
AM-211 binds competitively to the DP2 receptor, preventing the conformational change

required for G-protein activation.

Inhibition of Chemotaxis: Blocks eosinophil migration to the lung tissue.

Inhibition of Activation: Prevents shape change and degranulation (release of cytotoxic

proteins).

Cytokine Dampening: Reduces Th2 cytokine release (IL-4, IL-5, IL-13).

Visualization: The PGD2-DP2 Signaling Blockade
The following diagram illustrates the signal transduction pathway and the specific intervention

point of AM-211.
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Caption: AM-211 prevents PGD2-induced Gi-protein coupling, thereby halting Calcium flux and

downstream eosinophil migration.
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Pharmacological Profile & Selectivity
AM-211 is distinguished by its high selectivity, a critical attribute to avoid the vascular side

effects associated with DP1 or IP receptor blockade.

Potency Across Species (Table 2)
Data derived from radioligand binding assays (displacement of [³H]-PGD2).

Species Target (DP2) IC₅₀ (nM) Notes

Human 4.9
Highly potent; suitable for

human translational models.

Mouse 7.8
Validates use in murine

asthma/rhinitis models.[2]

Guinea Pig 4.9
Excellent correlation with

human potency.

Rat 10.4
Slightly lower potency but still

highly active.[3]

Selectivity Screen (Table 3)
Receptor / Enzyme IC₅₀ (µM) Selectivity Ratio (vs DP2)

DP1 Receptor > 100 > 20,000-fold

TP (Thromboxane) > 100 > 20,000-fold

IP (Prostacyclin) > 100 > 20,000-fold

COX-1 / COX-2 > 100
No enzymatic inhibition

observed.

Source: Bain et al., 2011 (Amira Pharmaceuticals data).

Experimental Protocols (Self-Validating Systems)
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To ensure reproducibility in research settings, the following protocols utilize AM-211 Sodium.

These workflows are designed to be self-validating by including positive (PGD2) and negative

(Vehicle) controls.

Protocol A: Human Eosinophil Shape Change Assay
Objective: Quantify the functional antagonism of AM-211 against PGD2-induced cytoskeletal

rearrangement.

Reagents:

Fresh human whole blood (heparinized).

AM-211 Sodium (10 mM stock in DMSO).

PGD2 (Agonist).[3]

Fixative (Formaldehyde).

Workflow:

Preparation: Dilute AM-211 Sodium in assay buffer (PBS + 0.1% BSA) to generate a

concentration curve (e.g., 0.1 nM to 1 µM).

Pre-incubation: Incubate 90 µL of whole blood with 10 µL of AM-211 dilution for 15 minutes

at 37°C.

Control: Vehicle (0.1% DMSO final).

Stimulation: Add PGD2 (final concentration EC₈₀, typically ~30-50 nM) and incubate for

exactly 4 minutes.

Termination: Immediately transfer to ice and add 250 µL of cold fixative/lysing solution to stop

the reaction and lyse RBCs.

Readout: Analyze via Flow Cytometry. Gate on Eosinophils (high side scatter, CD16

negative). Measure Forward Scatter (FSC) as a proxy for shape change.
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Validation: The PGD2-only sample must show a significant FSC increase (>20%) over

baseline. AM-211 should dose-dependently inhibit this increase.

Protocol B: Radioligand Binding Assay (Competition)
Objective: Determine binding affinity (Ki) in membrane preparations.

Membranes: HEK293 cells stably expressing human DP2.

Ligand: [³H]-PGD2 (approx. 1-2 nM).

Non-specific Binding (NSB): Define using 1 µM unlabeled PGD2 or 10 µM Ramatroban.

Incubation: 60 minutes at Room Temperature in binding buffer (10 mM HEPES, 10 mM

MnCl₂, pH 7.4). Note: MnCl₂ is crucial for DP2 agonist binding.

Harvest: Filter through GF/C plates pre-soaked in 0.5% PEI (to reduce background).

Analysis: Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation.

Visualization: Experimental Workflow Logic
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Caption: Step-by-step workflow for the Eosinophil Shape Change assay, the gold-standard

functional readout for DP2 antagonists.

Preclinical Efficacy & Translational Insights
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AM-211 has demonstrated robust efficacy in vivo, validating the DP2 receptor as a therapeutic

target.

Allergic Rhinitis (Murine Model): In OVA-sensitized mice, oral administration of AM-211

significantly inhibited sneezing frequency and nasal rubbing. This suggests that DP2

signaling contributes to the sensory nerve stimulation or local inflammation driving these

symptoms.

Asthma (Guinea Pig Model): AM-211 reduced PGD2-induced leukocyte influx into the

airways.

Pharmacokinetics: The sodium salt formulation provides rapid absorption. However, species

differences in metabolism (e.g., acyl glucuronidation) must be considered when scaling to

humans.

Translational Caution: While highly effective in animals, the redundancy of inflammatory

pathways in humans (e.g., IL-5, IL-13, IgE pathways) means AM-211 is best viewed as part of

a combination therapy or for specific endotypes (e.g., high-PGD2 asthma).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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